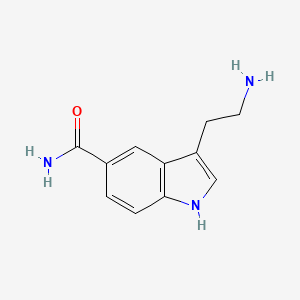
5-Carboxamidotryptamine
Numéro de catalogue B1209777
Poids moléculaire: 203.24 g/mol
Clé InChI: WKZLNEWVIAGNAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04252803
Procedure details


Hydrazine hydrate (30 ml) was added to the crude phthalimido carboxamide prepared in (ii) above (1.5 g) in ethanol (60 ml). The mixture was refluxed for 2.5 hours and cooled. The solvent was evaporated off and the residue stirred with 2 N sodium carbonate solution (60 ml) and the resulting solution was evaporated to dryness. The residue was extracted with ethanol and the combined extracts were evaporated to give a yellow solid that was dissolved in hot ethanol (45 ml) and treated with a solution of creatinine sulphate (1.6 g) in water (20 ml) and ethanol (10 ml). The solution obtained was diluted with ethanol to 85 ml. The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.

Name
phthalimido carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
creatinine sulphate
Quantity
1.6 g
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
O.NN.C1(=O)[N:8](C(N)=O)[C:7](=O)[C:6]2=CC=CC=C12.O=C1C2C(=CC=CC=2)C(=O)N1CC[C:31]1[NH:32][C:33]2[C:38]([CH:39]=1)=[CH:37][C:36]([C:40]([NH2:42])=[O:41])=[CH:35][CH:34]=2.CN1C(N)=NC(=O)C1.S([O-])([O-])(=O)=O>C(O)C.O>[NH2:8][CH2:7][CH2:6][C:39]1[C:38]2[C:33](=[CH:34][CH:35]=[C:36]([C:40]([NH2:42])=[O:41])[CH:37]=2)[NH:32][CH:31]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
phthalimido carboxamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1C(=O)N)=O)=CC=CC2)=O
|
Step Two
|
Name
|
( ii )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)CCC=1NC2=CC=C(C=C2C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the residue stirred with 2 N sodium carbonate solution (60 ml)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was evaporated to dryness
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined extracts were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCC1=CNC2=CC=C(C=C12)C(=O)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
